molecular formula C13H10F3NO2 B6368791 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261889-36-4

2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B6368791
CAS No.: 1261889-36-4
M. Wt: 269.22 g/mol
InChI Key: VUNHPTUAFMTDBD-UHFFFAOYSA-N
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Description

2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol typically involves the reaction of 2-trifluoromethylphenol with methanol to form 2-methoxy-4-trifluoromethylphenol. This intermediate is then subjected to further reactions to introduce the pyridine ring . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and minimize costs. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the combination of the methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-5-4-8(7-9(11)13(14,15)16)12-10(18)3-2-6-17-12/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNHPTUAFMTDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683215
Record name 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-36-4
Record name 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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